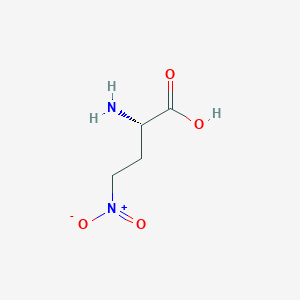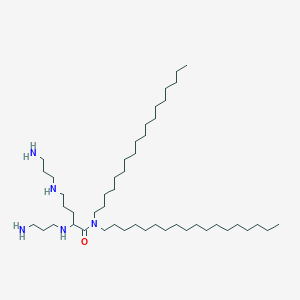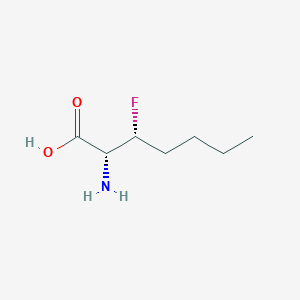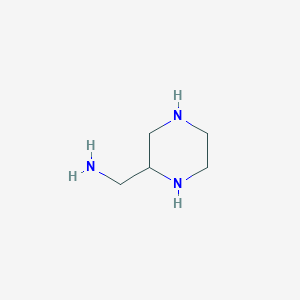![molecular formula C14H14ClN5 B137105 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine CAS No. 134867-99-5](/img/structure/B137105.png)
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is a chemical compound with the molecular formula C14H14ClN5. It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 5 positions have been replaced by an amino group (-NH2) and a chlorine atom, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine can be synthesized through several methods. One common approach involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride and triethylamine, followed by reduction with lithium aluminium hydride and subsequent oxidation with manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.
Substitution: The amino and chlorine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Reagents like cyclopropanecarbonyl chloride and triethylamine are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include derivatives of benzophenone, such as prazepam and lorazepam, which are used in the synthesis of benzodiazepines .
Applications De Recherche Scientifique
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: It serves as a precursor in the synthesis of benzodiazepines, which are used as anxiolytics and sedatives.
Industry: The compound is utilized in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine involves its interaction with specific molecular targets and pathways. In the case of its use in benzodiazepine synthesis, the compound acts as a precursor that undergoes various chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2’,5-dichlorobenzophenone
- 2-Aminobenzophenone
- 2-Amino-5-chloro-2’-fluorobenzophenone
- 2’-Benzoyl-2,4’-dichloroacetanilide
- 2-Amino-5-nitrobenzophenone
Uniqueness
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various compounds, including benzodiazepines, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
134867-99-5 |
|---|---|
Formule moléculaire |
C14H14ClN5 |
Poids moléculaire |
287.75 g/mol |
Nom IUPAC |
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine |
InChI |
InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13+ |
Clé InChI |
VOMKMECTFJLAPY-CPNJWEJPSA-N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=C(C=CC(=C2)Cl)N |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Synonymes |
2-amino-5-chlorobenzophenone amidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone, (Z)-isomer ACBPA hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)




